Silane, methyldiphenyl(phenylmethoxy)-
Description
The compound "Silane, methyldiphenyl(phenylmethoxy)-" is an organosilicon derivative characterized by a silicon atom bonded to methyl, diphenyl, and phenylmethoxy substituents. Organosilicon compounds like these are valued for their versatility in industrial applications, including materials science and pharmaceuticals, due to their thermal stability and hydrophobic properties .
Properties
CAS No. |
109629-92-7 |
|---|---|
Molecular Formula |
C20H20OSi |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
methyl-diphenyl-phenylmethoxysilane |
InChI |
InChI=1S/C20H20OSi/c1-22(19-13-7-3-8-14-19,20-15-9-4-10-16-20)21-17-18-11-5-2-6-12-18/h2-16H,17H2,1H3 |
InChI Key |
MYFMMOTVUAZKSK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Alkoxylation
A prominent method for synthesizing methyldiphenyl(phenylmethoxy)silane involves Grignard reagent intermediates. The approach, adapted from CN102863465A, utilizes halobenzene derivatives and organosilicon precursors under anhydrous conditions.
Reaction Mechanism
The synthesis begins with the formation of a benzyloxy Grignard reagent. Magnesium metal reacts with bromobenzene in tetrahydrofuran (THF), generating phenylmagnesium bromide. This reagent subsequently reacts with methyldiphenylchlorosilane, substituting the chloride with a phenylmethoxy group:
$$
\text{MePh}2\text{SiCl} + \text{PhMgBr} \rightarrow \text{MePh}2\text{Si-O-Ph} + \text{MgBrCl}
$$
Critical Parameters
- Solvent : Tetrahydrofuran (THF) or methyltetrahydrofuran, chosen for their ability to stabilize Grignard intermediates.
- Temperature : Maintained at 40–60°C to balance reaction rate and side-product formation.
- Atmosphere : Strict inert gas (N₂ or Ar) purging prevents oxidation and hydrolysis.
Yield and Purity
Post-reaction crude mixtures contain ~90% target compound, with purification via fractional distillation yielding >99% purity. Reported yields exceed 70% under optimized conditions.
Nucleophilic Substitution with Alkali Metal Alkoxides
An alternative route employs nucleophilic displacement of chloride from methyldiphenylchlorosilane using sodium phenylmethoxide. This method, though less common in patent literature, aligns with general organosilicon synthesis practices.
Procedure
- Generation of Sodium Phenylmethoxide : Benzyl alcohol reacts with sodium hydride in dry toluene:
$$
\text{PhCH}2\text{OH} + \text{NaH} \rightarrow \text{PhCH}2\text{ONa} + \text{H}_2
$$ - Silane Functionalization : Methyldiphenylchlorosilane reacts with the alkoxide:
$$
\text{MePh}2\text{SiCl} + \text{PhCH}2\text{ONa} \rightarrow \text{MePh}2\text{Si-O-CH}2\text{Ph} + \text{NaCl}
$$
Advantages
- Avoids moisture-sensitive Grignard reagents.
- Suitable for small-scale syntheses requiring minimal specialized equipment.
Challenges
- Lower yields (~50–60%) due to competing side reactions.
- Requires stringent exclusion of moisture to prevent silanol formation.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow reactors, as described in CN102702248A, enable large-scale production by enhancing heat transfer and reaction uniformity.
Key Features
- Reactor Design : Multi-stage tubular reactors with inline monitoring of temperature and pressure.
- Feedstock Preparation : Pre-mixed solutions of methyldiphenylchlorosilane and phenylmethanol in toluene.
- Catalyst : Triethylamine (0.5–1.0 mol%) accelerates chloride displacement.
Process Optimization
- Residence Time : 30–60 minutes at 80°C.
- Post-Reactor Treatment : Reactive quenching with aqueous NaHCO₃ removes residual HCl.
Economic Considerations
- Raw material costs dominate expenses (~70%), emphasizing the need for high-yield protocols.
- Energy consumption is reduced by 40% compared to batch reactors.
Purification and Isolation Techniques
Fractional Distillation
Crude reaction mixtures are distilled under reduced pressure (10–15 mmHg) to separate the target compound from unreacted precursors and by-products.
Typical Conditions
- Boiling Point : 180–185°C at 12 mmHg.
- Purity : >99% after two distillation cycles.
Chromatographic Methods
Silica gel column chromatography resolves sterically similar siloxane by-products. A hexane/ethyl acetate (9:1) eluent system achieves baseline separation with >98% recovery.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Reagent | 70–75% | >99% | Moderate | High |
| Nucleophilic Substitution | 50–60% | 95–98% | Low | Moderate |
| Continuous Flow | 80–85% | >99% | High | Very High |
Key Observations
- Grignard methods balance yield and scalability but require specialized handling.
- Continuous flow systems excel in industrial settings, minimizing labor and energy costs.
Chemical Reactions Analysis
Types of Reactions
Silane, methyldiphenyl(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, methyldiphenyl(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique properties.
Mechanism of Action
The mechanism of action of Silane, methyldiphenyl(phenylmethoxy)- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are summarized below:
Key Observations :
- Substituent Diversity : The phenylmethoxy group is a common feature in compounds like Silane (1,1-dimethylethyl) dimethyl (phenylmethoxy) and Silane, [4,4-dimethyl-5-(phenylmethoxy)-6-hepten-1-ynyl]trimethyl. However, the latter includes additional alkenyl-alkynyl chains, enhancing reactivity for synthetic modifications .
- Synthetic vs. Natural Occurrence : Silane (1,1-dimethylethyl) dimethyl (phenylmethoxy) is naturally occurring in S. marianum seeds and leaves but absent in stems, suggesting species- and tissue-specific biosynthesis . In contrast, dimethylphenyl(phenylethynyl) silane is exclusively synthetic, with optimized routes achieving near-quantitative yields .
Stability and Reactivity
- Steric Effects : Methyldiphenyl(phenylmethoxy) silane’s bulky substituents likely reduce hydrolysis rates compared to simpler silanes (e.g., those in ), enhancing durability in harsh environments.
- Thermal Stability : Aromatic substituents (e.g., diphenyl groups) improve thermal resistance, as seen in dimethylphenyl(phenylethynyl) silane, which retains integrity at high temperatures due to conjugated π-systems .
Q & A
Q. What are the critical parameters for synthesizing Silane, methyldiphenyl(phenylmethoxy)- with high purity?
Methodological Answer:
- Reaction Conditions : Optimize temperature (typically 60–100°C) and inert atmosphere (argon/nitrogen) to prevent oxidation. Use anhydrous solvents (e.g., tetrahydrofuran) to avoid hydrolysis .
- Catalysts : Employ transition-metal catalysts (e.g., palladium complexes) for selective coupling reactions. Evidence from similar silane syntheses highlights the role of tert-butyldimethylsilyl (TBS) groups in stabilizing intermediates .
- Purification : Use column chromatography with silica gel and hexane/ethyl acetate gradients. Monitor purity via thin-layer chromatography (TLC) and confirm with nuclear magnetic resonance (NMR).
Q. Which spectroscopic techniques are most effective for characterizing Silane, methyldiphenyl(phenylmethoxy)-?
Methodological Answer:
Q. What safety precautions are essential when handling Silane, methyldiphenyl(phenylmethoxy)- in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
- Emergency Protocols : For skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention .
- Waste Management : Segregate waste in labeled containers and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers optimize the incorporation of Silane, methyldiphenyl(phenylmethoxy)- into polymer matrices to enhance material properties?
Methodological Answer:
- Surface Modification : Pre-treat polymer surfaces (e.g., polyvinyl alcohol) with plasma or UV/ozone to increase silane adhesion .
- Concentration Gradients : Test silane concentrations (0.5–5 wt%) and reaction times (2–24 hrs) to balance tensile strength (via ASTM D638) and hydrophobicity (via contact angle measurements) .
- Crosslinking Agents : Combine with epoxy resins or peroxides to stabilize silane-polymer interfaces .
Q. What methodological approaches are recommended for resolving contradictions in bioactivity data of Silane, methyldiphenyl(phenylmethoxy)- across studies?
Methodological Answer:
- Statistical Reproducibility : Apply Student’s t-test or ANOVA to compare datasets. Use Fisher’s Exact Test for categorical outcomes (e.g., toxicity thresholds) .
- Data Normalization : Address batch effects by including internal standards (e.g., fluorescent controls in bioassays) .
- Meta-Analysis : Aggregate data from multiple studies and apply random-effects models to account for variability in experimental conditions (e.g., pH, temperature) .
Q. How to design assays to evaluate the enzymatic interactions of Silane, methyldiphenyl(phenylmethoxy)- derivatives?
Methodological Answer:
- Fluorescent Labeling : Use derivatives like 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) to tag primary amines in collagenase assays. Monitor fluorescence at λex/λem = 340/450 nm .
- Kinetic Studies : Measure enzyme activity (Vmax/Km) under varied silane concentrations (1–100 µM) and pH (6.0–8.0). Include negative controls (e.g., heat-inactivated enzymes) .
- Structural Analysis : Perform X-ray crystallography or molecular docking to map silane-enzyme binding sites .
Data Contradiction Analysis
Example Conflict : Discrepancies in reported antimicrobial efficacy of silane derivatives.
Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
